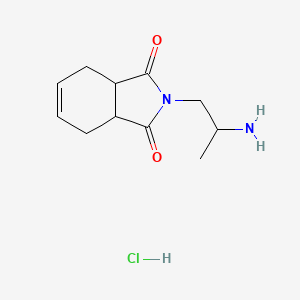
2-(2-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride
説明
This compound is a complex organic molecule that contains an isoindole group (a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring), a carboxylic acid group (the -dione suffix suggests two carbonyl (C=O) groups), and an aminopropyl group (a three-carbon chain with an amine (-NH2) group). These functional groups suggest that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoindole ring suggests a rigid, planar structure for that portion of the molecule. The aminopropyl group would add some flexibility to the molecule, and the dione group could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The isoindole ring might participate in electrophilic aromatic substitution reactions. The aminopropyl group could act as a nucleophile in reactions with electrophiles, and the dione group could be reduced to a diol (two alcohol groups) or react with bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups (like the dione group and the amine group) could make this compound soluble in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the strength of the intermolecular forces between its molecules .科学的研究の応用
Synthesis and Structural Analysis
- Research has led to the synthesis of new N-aminoimides and hexahydro-1H-isoindole-1,3(2H)-dione derivatives, highlighting methods to create compounds with potential for further chemical analysis and application in various scientific fields. The synthesis processes involve starting from 3-sulfolene or similar compounds, demonstrating the versatility of these chemical reactions (Struga et al., 2007) (Tan et al., 2016).
Photophysical Properties
- Investigations into solvent effects on photophysical properties of new aminophthalimide derivatives based on methanesulfonate have revealed how solvent polarity affects absorption and fluorescence spectra. Such studies are crucial for developing environmentally sensitive fluorescent probes, labels in biology, and applications in the laser industry (Tan et al., 2017).
Chemical Reactivity and Mechanisms
- Novel approaches to the synthesis of 2H-isoindole-4,7-diones have been described, utilizing reactions between α-amino acids and carbonyl compounds to form azomethine ylides that are captured by quinones. This method represents a new pathway to create structurally interesting compounds with potential implications in various research areas (Schubert-Zsilavecz et al., 1991).
Anticancer Activity Evaluation
- Certain derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines, indicating the potential of isoindole derivatives as anticancer agents. These studies highlight the importance of functional group variation in modulating biological activity and provide insights into the development of new therapeutic agents (Tan et al., 2020).
将来の方向性
The study of new compounds is a key part of advancing fields like medicine, materials science, and chemistry. This compound could be of interest for future research due to its complex structure and the presence of several functional groups. Potential areas of study could include synthesizing the compound, studying its reactivity, determining its physical properties, and testing its biological activity .
特性
IUPAC Name |
2-(2-aminopropyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-7(12)6-13-10(14)8-4-2-3-5-9(8)11(13)15;/h2-3,7-9H,4-6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBCONRORPLVNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2CC=CCC2C1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminopropyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



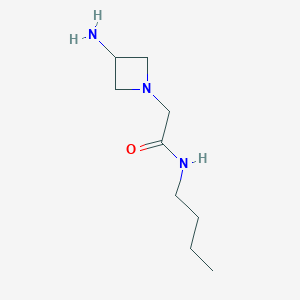


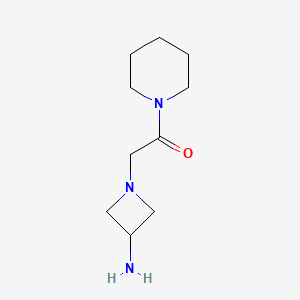
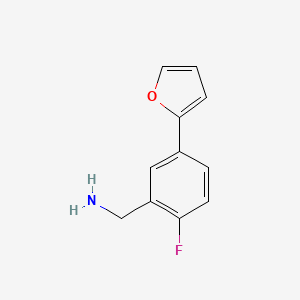
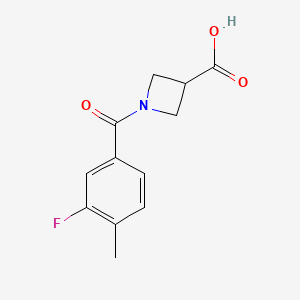
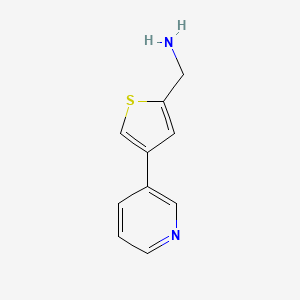
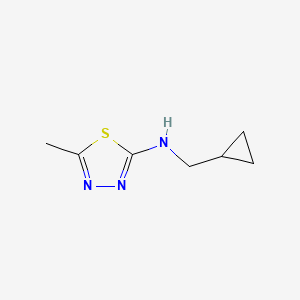
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}acetic acid](/img/structure/B1489825.png)
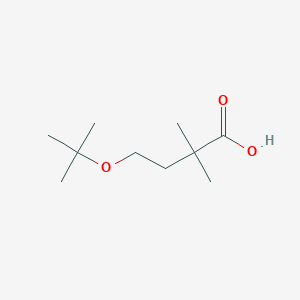
![1-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B1489828.png)
![3-propyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1489830.png)
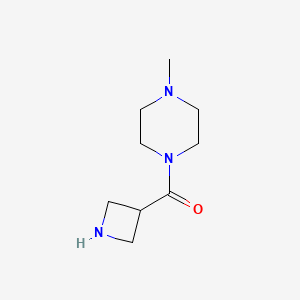
![1-{[(2-Aminoethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1489836.png)